![molecular formula C7H12N2O B1420823 1-(1-Ethoxyethyl)-1H-pyrazole CAS No. 28791-95-9](/img/structure/B1420823.png)
1-(1-Ethoxyethyl)-1H-pyrazole
Overview
Description
1-(1-Ethoxyethyl)-1H-pyrazole, or 1-EEHP, is an organic compound belonging to the class of pyrazoles. It is a highly reactive compound that has been studied extensively for its potential applications in a variety of scientific fields.
Scientific Research Applications
Phosphodiesterase 5 (PDE5) Inhibition
1H-Pyrazolo[4,3-d]pyrimidines, including derivatives like 1-(2-ethoxyethyl)-1H-pyrazolo[4,5-d]pyrimidines, have been identified as potent and selective second-generation phosphodiesterase 5 (PDE5) inhibitors. This class of compounds has shown significant potency, selectivity, and efficacy, leading to the advancement of clinical candidates in this area (Tollefson et al., 2010).
Crystallography and Tautomerism Studies
The structures of various NH-pyrazoles, including 1H-pyrazoles, have been determined using X-ray crystallography. These studies help in understanding the tautomerism in these compounds, both in solution and in the solid state, which is crucial for their application in scientific research (Cornago et al., 2009).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds like 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole have been conducted. These studies, which include IR, 1H NMR, and single-crystal X-ray diffraction, contribute to the understanding of the chemical properties and potential applications of such compounds (Li et al., 2009).
Voltammetric Behavior Analysis
1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles have been studied for their voltammetric behavior in nonaqueous media. Such analyses are important for understanding the electrochemical properties of pyrazole derivatives, which can be crucial in various scientific applications (Costea et al., 2006).
Infrared and Nuclear Magnetic Resonance Spectroscopy
Compounds like 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole have been synthesized and characterized by IR, NMR, and X-ray diffraction methods. These studies help in the understanding of molecular geometry, vibrational frequencies, and chemical shift values, which are vital in the field of molecular chemistry (Evecen et al., 2016).
Synthesis and Applications in Crop Protection
The synthesis of molecules like 5-amino-1-aryl-1H-pyrazole-4-carbonitrile and their high selectivity in one-step work procedures indicate potential applications in crop protection. These compounds' structures are confirmed by various spectroscopy techniques, demonstrating their relevance in agricultural chemistry (Plem et al., 2015).
Protecting Group in Lithiation Reactions
The [2-(trimethylsilyl)ethoxy]methyl function has been used as a suitable N-1 protecting group in lithiation reactions with pyrazoles. This application is significant in the field of synthetic organic chemistry, enabling the creation of various substituted pyrazoles (Fugina et al., 1992).
Antimicrobial Activity and Synthetic Methods
Pyrazol-4-yl- and 2H-chromene-based substituted anilines have been synthesized and shown to possess significant antimicrobial activity. These compounds, synthesized via a facile one-pot method, demonstrate the potential of pyrazole derivatives in medicinal chemistry (Banoji et al., 2022).
Insect Juvenile Hormone Mimic
1-Phenyl-3-methyl-5-[2′-(4″-phenylmethoxylphenyl)ethoxyl]pyrazole has been identified as a potential insect juvenile hormone mimic. The crystal structure of this compound provides insights into its potential bioactivity, which could be leveraged in the development of insect control agents (Dianqing et al., 2000).
Cross-Coupling Reactions for Condensed Pyrazoles
Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylates have been synthesized and used in cross-coupling reactions to create condensed pyrazoles. This research is valuable in organic synthesis and pharmaceutical development (Zia-ur-Rehman et al., 2009).
Ultrasound-Assisted Synthesis and Biological Investigations
Ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones has been conducted, showing promising antimicrobial properties. This highlights the efficiency of ultrasonic methods in organic synthesis and their potential in drug discovery (Prasath et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various synthetic opioids and psychoactive diterpenes . These targets play a crucial role in signaling via guanine nucleotide-binding proteins (G proteins) and modulating the activity of downstream effectors, such as adenylate cyclase .
Mode of Action
Related compounds have been observed to interact with biological targets through hydrogen bonding and dipole interactions . This interaction can cause a conformation change in the target, triggering signaling pathways and resulting in various cellular changes .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving g proteins and adenylate cyclase, given its potential interaction with similar targets .
Pharmacokinetics
Similar compounds have been used in pharmaceutical applications, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may modulate cellular signaling and potentially influence various cellular processes .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other compounds can often impact the action of chemical compounds .
properties
IUPAC Name |
1-(1-ethoxyethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-10-7(2)9-6-4-5-8-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLWQCUNWFXONO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677451 | |
Record name | 1-(1-Ethoxyethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28791-95-9 | |
Record name | 1-(1-Ethoxyethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-Ethoxyethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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